

# 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid crystal structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2756388

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxycarbonylphenylboronic Acid

## Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure of 4-Methoxycarbonylphenylboronic acid (C<sub>8</sub>H<sub>9</sub>BO<sub>4</sub>). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with practical applications, offering field-proven insights into the handling and utility of this versatile chemical building block.

## Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. [1][2] These reactions are fundamental to the creation of carbon-carbon bonds, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials.[1][3]

4-Methoxycarbonylphenylboronic acid is a particularly valuable derivative.[4] The presence of the methoxycarbonyl (ester) group provides a reactive handle for further synthetic transformations, while the boronic acid moiety allows for predictable and efficient coupling.[1] Understanding its solid-state structure is not merely an academic exercise; it provides critical

insights into its stability, solubility, and intermolecular interactions, which directly influence its reactivity and handling in synthetic protocols.

## Synthesis and Single Crystal Growth Synthetic Pathway

4-Methoxycarbonylphenylboronic acid is typically synthesized from a corresponding aryl halide, such as methyl 4-bromobenzoate. A common laboratory-scale synthesis involves a lithium-halogen exchange followed by trapping with a borate ester and subsequent acidic workup.[5]

### Experimental Protocol: Synthesis[5]

- Dissolve methyl 4-bromobenzoate (1.0 eq.) and triisopropyl borate (1.3 eq.) in anhydrous Tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.25 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
- Allow the reaction to warm to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
- Adjust the pH to ~1 using 1 M hydrochloric acid.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or slurring with a non-polar solvent like hexane to yield the final product.[5]

## Crystallization for X-ray Diffraction

Obtaining a single crystal suitable for X-ray crystallography is paramount for elucidating the definitive three-dimensional structure. For 4-methoxycarbonylphenylboronic acid, a slow evaporation or solvent layering technique is effective.

### Experimental Protocol: Crystallization[6]

- Dissolve the purified compound in a minimal amount of a 1% methanol in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) solution.
- Carefully layer this solution with hexane.
- Seal the vessel and allow it to stand undisturbed at room temperature.
- Over several days, slow diffusion of the hexane into the solution will decrease the solubility of the compound, promoting the growth of single crystals.

## In-Depth Crystal Structure Analysis

The crystal structure of 4-methoxycarbonylphenylboronic acid reveals a highly ordered arrangement governed by strong intermolecular hydrogen bonds.

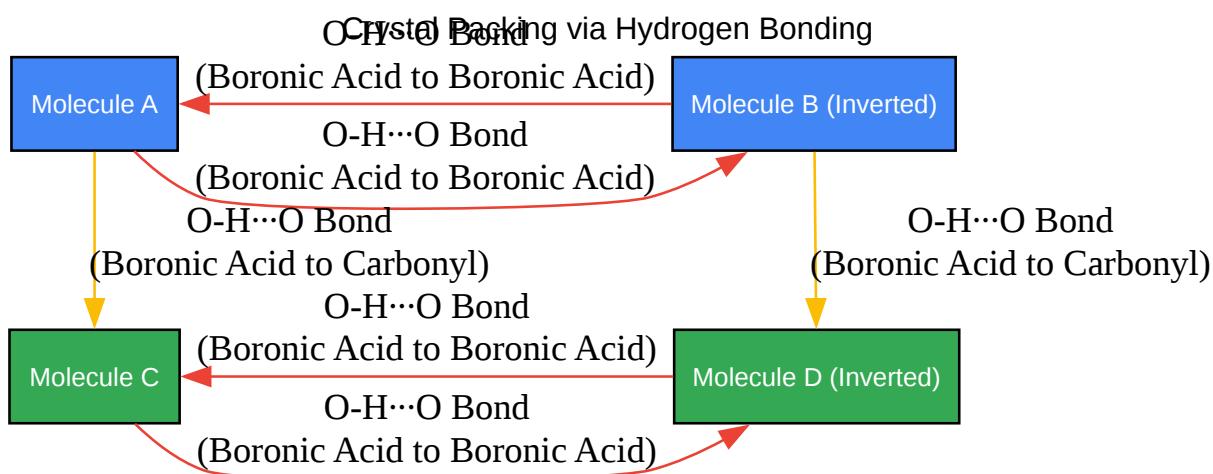
## Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.[7]

| Parameter                                                            | Value                                                                            |
|----------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Chemical Formula                                                     | $\text{C}_8\text{H}_9\text{BO}_4$                                                |
| Molecular Weight                                                     | 179.97 g/mol                                                                     |
| Crystal System                                                       | Monoclinic                                                                       |
| Space Group                                                          | P 1 21/c 1                                                                       |
| Unit Cell Dimensions                                                 | $a = 11.2449 \text{ \AA}$ , $b = 12.0672 \text{ \AA}$ , $c = 6.8598 \text{ \AA}$ |
| $\alpha = 90^\circ$ , $\beta = 105.1210^\circ$ , $\gamma = 90^\circ$ |                                                                                  |
| Z (Molecules/Unit Cell)                                              | 4                                                                                |

## Molecular Geometry

The molecule itself is nearly planar. The methoxycarbonyl group is only slightly rotated out of the plane of the benzene ring by an angle of  $7.70(6)^\circ$ .[6][8] This planarity facilitates  $\pi$ -stacking


interactions within the crystal lattice. The geometry around the boron atom is trigonal planar, with the O1—B1—O2 bond angle being  $118.16(9)^\circ$ , very close to the ideal  $120^\circ$ .[6][8]

Caption: Molecular structure of 4-Methoxycarbonylphenylboronic acid.

## Supramolecular Assembly: A Hydrogen-Bonded Network

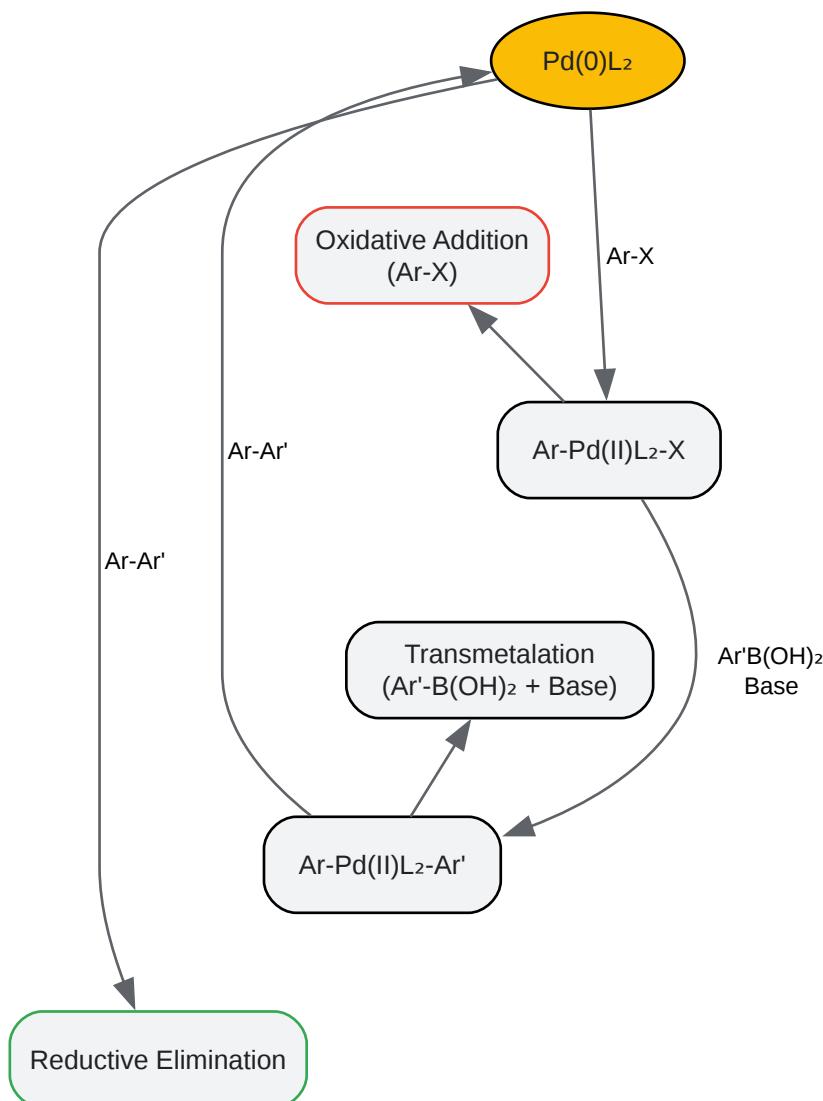
The crystal packing is dominated by a robust network of O—H $\cdots$ O hydrogen bonds. The boronic acid groups of two molecules form a classic inversion dimer through a pair of hydrogen bonds between their hydroxyl groups (O—H $\cdots$ O distance of 2.762 Å).[6]

These dimers are further linked into undulating sheets parallel to the (10-2) crystal plane.[6][8] This linkage occurs via a second type of hydrogen bond between a remaining boronic acid OH group and the carbonyl oxygen atom (O4) of the methoxycarbonyl group from an adjacent dimer (O—H $\cdots$ O distance of 2.753 Å).[6] The ester's methyl group (C8) sterically shields the adjacent oxygen (O3), preventing it from participating in hydrogen bonding.[8]



[Click to download full resolution via product page](#)

Caption: Hydrogen bonding network forming dimers and sheets.


## Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 4-methoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[2][4]

## The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[2]

- Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of 4-methoxycarbonylphenylboronic acid with an aryl halide.

Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)
- 4-Methoxycarbonylphenylboronic acid (1.2 equiv.)

- Palladium catalyst (e.g.,  $\text{PdCl}_2(\text{dppf})$ ) (0.05 - 0.1 equiv.)
- Base (e.g., 2 M aqueous  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., Toluene/Dioxane mixture, 4:1)

Procedure:[9]

- To a reaction vessel, add the aryl halide, 4-methoxycarbonylphenylboronic acid, and the palladium catalyst.
- Add the solvent mixture followed by the aqueous base.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
- Separate the organic and aqueous layers in the filtrate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium or sodium sulfate.
- Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.

## Conclusion

The crystal structure of 4-methoxycarbonylphenylboronic acid provides a clear rationale for its physical properties and behavior. The planar molecular geometry and extensive hydrogen-bonding network create a stable, well-defined solid-state architecture. This structural foundation, combined with its dual functionality, cements its role as a highly effective and versatile reagent in synthetic chemistry, particularly for the construction of biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 5. 4-(METHOXCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [2-Methoxy-4-(methoxycarbonyl)phenylboronic acid crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2756388#2-methoxy-4-methoxycarbonyl-phenylboronic-acid-crystal-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)